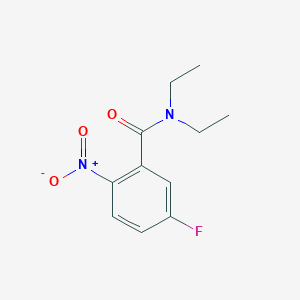

N,N-diethyl-5-fluoro-2-nitrobenzamide

Description

Properties

Molecular Formula |

C11H13FN2O3 |

|---|---|

Molecular Weight |

240.23 g/mol |

IUPAC Name |

N,N-diethyl-5-fluoro-2-nitrobenzamide |

InChI |

InChI=1S/C11H13FN2O3/c1-3-13(4-2)11(15)9-7-8(12)5-6-10(9)14(16)17/h5-7H,3-4H2,1-2H3 |

InChI Key |

JBCJMTBBDVMSRW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(C=CC(=C1)F)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis Applications

N,N-diethyl-5-fluoro-2-nitrobenzamide serves as an important building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it valuable for creating more complex molecules. Key applications include:

- Nucleophilic Substitution Reactions : The nitro group can be transformed into an amino group through reduction, allowing for the synthesis of derivatives such as N,N-diethyl-5-fluoro-2-aminobenzamide. This transformation can be achieved using reducing agents like iron powder in acidic conditions.

- Functionalization : The compound can undergo further functionalization to produce derivatives with enhanced biological activity or different chemical properties. For instance, treating this compound with dimethyl sulfoxide under specific conditions can lead to various functionalized products.

This compound has shown promise in medicinal chemistry, particularly as a precursor for biologically active compounds. Its potential applications include:

- Antiviral Activity : Research indicates that compounds with similar structural features may act as inhibitors of viral enzymes, such as the RNA-dependent RNA polymerase of the Hepatitis C virus (HCV). The presence of both nitro and fluoro groups may enhance binding affinity towards specific biological targets, facilitating drug design efforts .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular processes.

Case Studies and Research Findings

Several studies have investigated the applications of this compound and its derivatives:

Comparison with Related Compounds

The unique substitution pattern of this compound differentiates it from similar compounds. The following table summarizes key differences:

| Compound | Structure | Key Properties |

|---|---|---|

| This compound | Nitro and fluoro groups on benzamide | Potential antiviral and anticancer activity |

| 5-Fluoro-2-Nitrobenzoic Acid | Carboxylic acid group instead of amide | Different solubility and acidity characteristics |

| 5-Fluoro-2-Aminobenzamide | Amino group instead of nitro group | Altered biological activities due to reduced reactivity |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-diethyl-5-fluoro-2-nitrobenzamide with structurally related benzamides from the evidence:

Key Observations :

- Lipophilicity: The diethylamide group in the target compound likely confers higher lipophilicity (XLogP3 ~3.1) compared to amino/hydroxy-substituted analogs (e.g., XLogP3 = 2.1 for ). This property may enhance membrane permeability but reduce aqueous solubility.

- Electrophilicity : The nitro group at position 2 in the target compound and increases electrophilicity, making these compounds reactive intermediates for further functionalization (e.g., reduction to amines as in ).

- Steric Effects : Bulky substituents, such as sulfonyl and thiophene groups in , reduce conformational flexibility and may hinder target binding compared to simpler analogs.

Preparation Methods

Acyl Chloride Aminolysis: Primary Industrial Method

The most widely documented synthesis involves the reaction of 5-fluoro-2-nitrobenzoyl chloride with diethylamine under anhydrous conditions. This two-step process begins with the preparation of the acyl chloride intermediate, followed by amidation.

Step 1: Synthesis of 5-Fluoro-2-nitrobenzoyl Chloride

5-Fluoro-2-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in dichloromethane or benzene at reflux (60–80°C) for 4–6 hours. The reaction is driven to completion by the evolution of HCl and SO₂ gases, yielding the acyl chloride as a pale-yellow liquid.

Step 2: Aminolysis with Diethylamine

In a typical procedure, 5-fluoro-2-nitrobenzoyl chloride (1.0 eq) is dissolved in anhydrous benzene or dichloromethane. Diethylamine (2.0 eq) is added dropwise at 0–5°C to mitigate exothermic side reactions. The mixture is stirred overnight at room temperature, after which the organic layer is washed sequentially with water (5×150 mL), 5% HCl, and saturated NaHCO₃. The solvent is removed under reduced pressure to yield this compound as a viscous yellow oil.

Key Data:

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Purity (GC-MS) | >98% |

| Reaction Time | 12–18 hours |

Alternative Pathway: Direct Nitration of N,N-Diethyl-5-fluorobenzamide

While less common, nitration of pre-formed N,N-diethyl-5-fluorobenzamide offers a route to the target compound. This method faces challenges due to the meta-directing nature of the amide group, which risks undesired nitro positioning.

Procedure:

N,N-Diethyl-5-fluorobenzamide (1.0 eq) is dissolved in concentrated sulfuric acid at 0°C. A nitrating mixture (HNO₃/H₂SO₄, 1:3 v/v) is added dropwise, maintaining temperatures below 10°C. After stirring for 6 hours, the mixture is quenched in ice water, and the product is extracted with ethyl acetate. Chromatographic purification (silica gel, hexane/EtOAc 4:1) isolates the 2-nitro isomer in 45–55% yield.

Limitations:

-

Low regioselectivity (2-nitro:4-nitro ≈ 3:1).

-

Requires costly separation techniques.

Mechanistic Insights and Reaction Optimization

Nucleophilic Acyl Substitution Dynamics

The amidation step proceeds via a nucleophilic attack by diethylamine on the electrophilic carbonyl carbon of 5-fluoro-2-nitrobenzoyl chloride. The reaction’s success hinges on:

-

Solvent Choice : Non-polar solvents (benzene, toluene) favor tighter ion pairs, enhancing reaction rates compared to polar aprotic solvents.

-

Stoichiometry : A 2:1 amine-to-acyl chloride ratio ensures complete conversion, neutralizing HCl byproduct and preventing acid-catalyzed decomposition.

Kinetic Profile:

Second-order kinetics are observed, with rate constants (k) of 0.15 L·mol⁻¹·min⁻¹ at 25°C in benzene.

Nitration Regioselectivity

The nitro group’s introduction at the 2-position in 5-fluorobenzoic acid derivatives is governed by:

-

Fluorine’s Meta-Directing Effect : Activates the aromatic ring while directing electrophiles to the meta position relative to itself.

-

Carboxylic Acid/Amide Directing : The electron-withdrawing carbonyl group further deactivates the ring, favoring nitration at the ortho position to the amide in pre-formed substrates.

Computational Modeling :

Density functional theory (DFT) studies indicate that nitration at C-2 is favored by 8.3 kcal·mol⁻¹ over C-4 due to reduced steric hindrance and stabilized transition states.

Industrial-Scale Production and Process Intensification

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat and mass transfer:

Solvent Recycling and Waste Reduction

Closed-loop systems recover benzene via fractional distillation (bp 80°C), achieving 98% solvent reuse. Aqueous washes are neutralized with Ca(OH)₂, precipitating CaCl₂ for disposal.

Analytical Characterization and Quality Control

Spectroscopic Validation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N-diethyl-5-fluoro-2-nitrobenzamide, and how are reaction conditions optimized?

- The compound can be synthesized via a two-step process:

Acyl chloride formation : React 5-fluoro-2-nitrobenzoic acid with oxalyl chloride in 1,2-dichloroethane, catalyzed by DMF, under reflux (3 hours). This generates the corresponding benzoyl chloride .

Amide formation : Treat the acyl chloride with diethylamine in a polar aprotic solvent (e.g., pyridine or dichloromethane) at room temperature. Monitor reaction progress via TLC and purify via recrystallization or chromatography .

- Optimization : Adjust stoichiometry (e.g., 1.5 equivalents of oxalyl chloride to ensure complete conversion) and solvent choice (DMF as a catalyst enhances reaction efficiency) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- 1H/13C NMR : Key signals include the diethylamide protons (δ 1.1–1.3 ppm for CH3, δ 3.3–3.5 ppm for CH2) and aromatic protons (split by fluorine and nitro groups). Fluorine coupling (J ~8–12 Hz) confirms the fluoro-substituent’s position .

- FT-IR : Strong absorption at ~1680 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (NO2 asymmetric stretch) .

- X-ray crystallography (if crystalline): Resolves molecular geometry, including dihedral angles between substituents, and validates intermolecular interactions (e.g., hydrogen bonds) .

Q. How does solvent selection impact the stability and purity of this compound during synthesis?

- Polar aprotic solvents (e.g., DMF, dichloroethane) enhance solubility of intermediates but require rigorous drying to prevent hydrolysis of the acyl chloride .

- Protic solvents (e.g., methanol) should be avoided during purification to minimize esterification side reactions. Use 10% NaHCO3 washes to remove acidic impurities .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of fluorine and nitro substituents in electrophilic aromatic substitution (EAS) during synthesis?

- The nitro group (-NO2) is a meta-directing, deactivating substituent, while fluorine (-F) is ortho/para-directing but weakly deactivating. Competitive directing effects in the benzene ring lead to preferential substitution at the 5-position for fluorine and 2-position for nitro due to steric and electronic factors .

- Computational modeling (DFT studies) can predict charge distribution and transition states to rationalize observed regioselectivity .

Q. How do intermolecular interactions (e.g., hydrogen bonding, π-stacking) influence the crystallinity and stability of this compound?

- Hydrogen bonds : The amide N-H can form weak interactions with nitro oxygen (N-H⋯O-NO2) or fluorine (C-F⋯H-C), stabilizing the crystal lattice .

- π-Stacking : Nitro and fluorine groups reduce electron density in the aromatic ring, favoring edge-to-face packing over face-to-face interactions. This impacts melting points and solubility .

Q. What strategies resolve contradictions in reported reaction yields for analogous nitrobenzamide derivatives?

- Variable purity of starting materials : Ensure 5-fluoro-2-nitrobenzoic acid is anhydrous and free of hydroxyl impurities .

- Catalyst trace effects : Residual DMF in the acyl chloride step can accelerate or inhibit subsequent amidation. Use controlled catalytic amounts (e.g., 2–5 drops) .

- Reaction monitoring : Employ HPLC-MS to detect low-abundance intermediates or byproducts (e.g., esterification or over-nitration) .

Q. How does the electron-withdrawing nitro group affect the compound’s reactivity in nucleophilic acyl substitution reactions?

- The nitro group increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles (e.g., amines). However, steric hindrance from the diethylamide group may reduce accessibility.

- Kinetic studies : Compare rate constants with non-nitro analogs (e.g., N,N-diethyl-5-fluorobenzamide) to quantify electronic effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.